Cas no 338976-34-4 (6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(benzylthio)imidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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- Inchi: 1S/C13H10N2OS2/c16-8-11-12(14-13-15(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: QXLSEUVUODMJTO-UHFFFAOYSA-N
- SMILES: S1C=CN2C(C=O)=C(SCC3=CC=CC=C3)N=C12
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI76624-1mg |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
338976-34-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI76624-5mg |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
338976-34-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI76624-10mg |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
338976-34-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI76624-500mg |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
338976-34-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI76624-1g |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
338976-34-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627139-1mg |
6-(Benzylthio)imidazo[2,1-b]thiazole-5-carbaldehyde |
338976-34-4 | 98% | 1mg |
¥509.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627139-5mg |
6-(Benzylthio)imidazo[2,1-b]thiazole-5-carbaldehyde |
338976-34-4 | 98% | 5mg |
¥627.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627139-10mg |
6-(Benzylthio)imidazo[2,1-b]thiazole-5-carbaldehyde |
338976-34-4 | 98% | 10mg |
¥747.00 | 2024-05-18 |
6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde: A Comprehensive Overview
6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde, also known by its CAS number 338976-34-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazothiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a fused imidazo[2,1-b][1,3]thiazole ring system with a benzylsulfanyl group at position 6 and a carbaldehyde group at position 5. These functional groups contribute to its unique chemical properties and reactivity.
The synthesis of 6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde involves a series of well-defined organic reactions. The imidazo[2,1-b][1,3]thiazole core is typically formed through a cyclization process involving appropriate starting materials such as thioamides or related sulfur-containing precursors. The introduction of the benzylsulfanyl group and the carbaldehyde group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such compounds, reducing environmental impact while maintaining high-quality standards.
One of the most promising aspects of 6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde lies in its potential biological activities. Studies have shown that this compound exhibits significant antioxidant properties, which make it a potential candidate for applications in the development of anti-inflammatory and neuroprotective agents. Additionally, its ability to modulate key cellular pathways has been explored in the context of cancer therapy. Recent research has highlighted its role in inhibiting specific enzymes associated with tumor growth and metastasis, suggesting its potential as a chemotherapeutic agent.
The pharmacokinetic profile of 6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde has also been investigated in preclinical models. Results indicate that this compound demonstrates good bioavailability and favorable distribution properties, which are critical factors for its potential use as an oral medication. Furthermore, its metabolic stability has been evaluated, revealing that it undergoes minimal first-pass metabolism, thereby enhancing its therapeutic efficacy.
In terms of structural modifications and analog design, researchers have explored various substitutions on the imidazo[2,1-b][1,3]thiazole ring to optimize biological activity. For instance, replacing the benzylsulfanyl group with other sulfur-containing moieties or altering the aldehyde group to different carbonyl functionalities has led to compounds with enhanced selectivity and potency. These studies underscore the versatility of this scaffold in drug design and highlight the importance of systematic structure-activity relationship (SAR) studies.
The application of computational chemistry tools has further advanced our understanding of 6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde. Molecular docking studies have revealed key interactions between this compound and target proteins at the molecular level. Such insights are invaluable for guiding further optimization efforts and for predicting potential off-target effects.
In conclusion, 6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde, with its unique chemical structure and diverse biological activities, represents a valuable lead compound in drug discovery research. Its synthesis can be efficiently achieved through modern organic methodologies, while its pharmacological profile suggests promising therapeutic applications. Continued research into this compound will undoubtedly yield further insights into its mechanisms of action and pave the way for its translation into clinical use.
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